Product packaging for Isopropyl cyanate(Cat. No.:CAS No. 1768-37-2)

Isopropyl cyanate

Cat. No.: B157741
CAS No.: 1768-37-2
M. Wt: 85.1 g/mol
InChI Key: WHULDTBQXVKIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl cyanate is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B157741 Isopropyl cyanate CAS No. 1768-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1768-37-2

Molecular Formula

C4H7NO

Molecular Weight

85.1 g/mol

IUPAC Name

propan-2-yl cyanate

InChI

InChI=1S/C4H7NO/c1-4(2)6-3-5/h4H,1-2H3

InChI Key

WHULDTBQXVKIHX-UHFFFAOYSA-N

SMILES

CC(C)OC#N

Canonical SMILES

CC(C)OC#N

Origin of Product

United States

Synthesis and Manufacturing Methodologies of Isopropyl Isocyanate

Established Synthetic Routes

The production of isopropyl isocyanate has historically relied on a few well-established chemical pathways. These routes are characterized by their reaction mechanisms and the types of reagents used.

The most prevalent industrial method for producing isocyanates, including isopropyl isocyanate, is the phosgenation of the corresponding primary amine. fsalforu.comsabtechmachine.com This process involves the reaction of isopropylamine (B41738) with phosgene (B1210022) (COCl₂). Due to the high reactivity of the components and the potential for side reactions, the process is typically carried out in two distinct temperature stages: cold phosgenation and hot phosgenation. fsalforu.comsabtechmachine.com

Initially, the amine is reacted with phosgene at a low temperature (0-70°C) in an inert solvent like dichlorobenzene or toluene (B28343). fsalforu.comsabtechmachine.com In this "cold phosgenation" step, isopropylamine reacts with phosgene to primarily form N-isopropylcarbamoyl chloride and isopropylamine hydrochloride. sabtechmachine.com To suppress the formation of urea (B33335) byproducts, which can reduce the final yield, the primary amine is often first converted to its hydrochloride salt before reacting with phosgene. fsalforu.comacs.org

Table 1: Typical Reaction Stages for Phosgenation of Primary Amines

Stage Temperature Range (°C) Primary Reactants Primary Products
Cold Phosgenation 0 - 70 Amine, Phosgene Carbamoyl (B1232498) chloride, Amine hydrochloride

As a significant alternative to the hazardous phosgene route, the thermal decomposition of carbamates has emerged as a promising phosgene-free method for synthesizing isocyanates. acs.orgresearchgate.net This process involves two main steps: the synthesis of a carbamate (B1207046) from an amine, followed by its thermal decomposition (thermolysis) to yield the isocyanate and an alcohol. researchgate.netresearchgate.net

The decomposition can be performed in either the gas or liquid phase. mdpi.com Gas-phase thermolysis is often conducted at high temperatures, around 400°C. mdpi.com Liquid-phase methods, which can be carried out at lower temperatures (250-600°C), may be performed in high-boiling inert solvents to minimize side reactions. mdpi.comresearchgate.net For instance, a patented method describes the thermal decomposition of isopropylcarbamoyl chloride, a carbamate derivative, at temperatures between 50-160°C in an organic solvent to produce isopropyl isocyanate. google.com This approach avoids the direct use of phosgene gas in the final isocyanate formation step. google.com The thermal cracking of carbamates is considered one of the most promising non-phosgene routes for industrial isocyanate production. acs.orgresearchgate.net

To circumvent the significant hazards associated with using highly toxic phosgene gas, a safer substitute, bis(trichloromethyl) carbonate, also known as triphosgene (B27547), is frequently employed, particularly in laboratory-scale synthesis. google.com Triphosgene is a stable, crystalline solid that serves as a convenient and safer source of phosgene in situ. scholaris.ca

In this method, isopropylamine is reacted directly with triphosgene in an appropriate organic solvent, such as dichloromethane (B109758) or toluene. google.compatsnap.comorgsyn.org The reaction is typically conducted in the presence of a base, like triethylamine, to neutralize the HCl generated during the reaction. rsc.orgchemicalbook.com A general procedure involves adding a solution of the amine to a solution of triphosgene, followed by the addition of the base. rsc.orgresearchgate.net One specific patented method details the reaction of isopropylamine with bis(trichloromethyl) carbonate in an organic solvent like toluene or dichlorobenzene at temperatures ranging from 20-80°C, with reaction times of 3-10 hours, achieving yields between 40% and 55%. google.compatsnap.com

Process Innovations and Optimization

Ongoing research focuses on optimizing isocyanate synthesis to improve efficiency, reduce costs, and enhance environmental and operational safety. Key areas of innovation include the development of advanced catalysts and the implementation of greener chemical processes.

Catalysts play a crucial role in modern isocyanate synthesis, particularly in phosgene-free routes, by increasing reaction rates and improving selectivity. In the thermal decomposition of carbamates, various catalysts have been explored to lower the required temperature and reduce side reactions. mdpi.com For example, a patent for producing isopropyl isocyanate from isopropyl carbamoyl chloride specifies the use of catalysts such as triethylamine, pyridine, or N-methylpyrrole, with the reaction proceeding at 50-160°C. google.com In one example from this patent, using N-methylpyrrole as a catalyst in chlorobenzene (B131634) at 70°C for 8 hours resulted in a 93.7% yield of isopropyl isocyanate. google.com

For syntheses involving triphosgene, tertiary amines are common catalysts. Other metal-based catalysts have also been investigated for different isocyanate synthesis pathways. For the decomposition of methyl N-phenyl carbamate, a series of Bi-Zn composite oxide catalysts have been shown to be effective. researchgate.net Research has also demonstrated that montmorillonite (B579905) K-10 can effectively catalyze the decomposition of certain carbamates. researchgate.net

Table 2: Catalyst Performance in Isopropyl Isocyanate Synthesis from Isopropylamine and Triphosgene

Catalyst Solvent Yield Reference
N-methylpyrrole Toluene 53% google.com
N-methylpyrrolidine Toluene 52.8% google.com
Pyridine Toluene 45.0% google.com

The development of "green" chemistry routes for isocyanate production is a major focus of current research, driven by the desire to eliminate the use of toxic reagents like phosgene and reduce hazardous waste. nih.govepa.gov The primary environmentally benign strategy is the avoidance of phosgene altogether. acs.orgnih.gov

The carbamate decomposition route is a leading example of a greener, phosgene-free process. acs.orgresearchgate.net This method avoids the use of chlorine, which simplifies purification and improves product quality. researchgate.net Another approach involves the oxidative carbonylation of amines using carbon dioxide (CO₂) as a C1 source, which represents a highly sustainable pathway. rsc.org Although not specific to isopropyl isocyanate, the synthesis of dicarbamates from diamines and CO₂-based methyl formate (B1220265) highlights a promising green route for producing isocyanate precursors. rsc.org The use of solid catalysts that can be easily separated and recycled also contributes to more sustainable manufacturing by enabling continuous flow processes, which are more efficient than traditional batch systems. These innovations aim to make isocyanate production safer, more efficient, and less impactful on the environment. mit.edu

Chemical Reactivity and Reaction Mechanisms of Isopropyl Isocyanate

Electrophilic Nature of the Isocyanate Functional Group

The isocyanate functional group (-N=C=O) is inherently electrophilic, a property that governs its reactivity. The carbon atom in the isocyanate moiety is bonded to two highly electronegative atoms: nitrogen and oxygen. nih.govcrowdchem.net This arrangement results in a significant partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. nih.gov The resonance structures of the isocyanate group illustrate this electron deficiency on the central carbon atom. This strong electrophilic character is the cornerstone of isocyanate chemistry, driving its reactions with a wide range of nucleophilic compounds. nih.govwikipedia.orgyoutube.com

Nucleophilic Additions to the Isocyanate Moiety

Given its electrophilic nature, isopropyl isocyanate readily undergoes nucleophilic addition reactions. These reactions involve the attack of a nucleophile on the electron-deficient carbon atom of the isocyanate group, followed by the addition of a proton to the nitrogen atom. This is the primary reaction pathway for this compound.

Formation of N-Isopropylcarbamates with Hydroxyl Compounds

Isopropyl isocyanate reacts with hydroxyl-containing compounds, such as alcohols, to form N-isopropylcarbamates, also known as urethanes. wikipedia.orgcymitquimica.comchegg.com In this reaction, the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. mdpi.com The reaction is a nucleophilic addition across the N=C double bond.

General Reaction: R-OH (Alcohol) + (CH₃)₂CH-N=C=O (Isopropyl Isocyanate) → (CH₃)₂CH-NH-C(=O)O-R (N-Isopropylcarbamate)

While this reaction can proceed without a catalyst, it is often slow. To enhance the reaction rate, catalysts such as tertiary amines or organometallic compounds (e.g., those containing tin or iron) are frequently employed. These catalysts can activate either the alcohol or the isocyanate, facilitating the nucleophilic attack.

Reactions with Amine Nucleophiles for Urea (B33335) Derivative Synthesis

The reaction of isopropyl isocyanate with primary or secondary amines yields N,N'-substituted urea derivatives. wikipedia.orgcommonorganicchemistry.com This reaction is typically very rapid and exothermic, generally proceeding much faster than the reaction with alcohols. poliuretanos.netresearchgate.net The high nucleophilicity of the amine's nitrogen atom allows for a swift attack on the electrophilic carbon of the isocyanate group. researchgate.net

General Reaction: R₂NH (Amine) + (CH₃)₂CH-N=C=O (Isopropyl Isocyanate) → (CH₃)₂CH-NH-C(=O)NR₂ (Substituted Urea)

This reaction is a straightforward and efficient method for forming urea linkages and does not typically require a catalyst. commonorganicchemistry.comresearchgate.net

Comparative Reactivity with Structural Analogs

The reactivity of isopropyl isocyanate is best understood when compared with other isocyanates. Factors such as steric hindrance and the electronic effects of the substituent group play a crucial role in determining the reaction rates. poliuretanos.netresearchgate.net

Steric and Electronic Influences of Alkyl Substituents in Monoisocyanates (e.g., Ethyl Isocyanate, n-Butyl Isocyanate, Phenyl Isocyanate)

Compared to other aliphatic monoisocyanates, the reactivity of isopropyl isocyanate is influenced by the steric bulk of the isopropyl group. The branched nature of the isopropyl group presents more steric hindrance around the nitrogen atom than the linear chains of ethyl isocyanate or n-butyl isocyanate. This increased steric hindrance can slightly reduce the reaction rate compared to its less bulky counterparts.

A more significant difference in reactivity is observed when comparing isopropyl isocyanate to an aromatic isocyanate like phenyl isocyanate. poliuretanos.net Aromatic isocyanates are considerably more reactive than aliphatic isocyanates. researchgate.netmdpi.compcimag.com The phenyl ring in phenyl isocyanate acts as an electron-withdrawing group, which delocalizes the lone pair of electrons on the nitrogen atom into the aromatic ring. mdpi.com This inductive and resonance effect increases the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more reactive towards nucleophiles. mdpi.compoliuretanos.net In contrast, the alkyl group in isopropyl isocyanate is electron-donating, which slightly reduces the electrophilicity of the carbon atom. mdpi.comresearchgate.net

Compound Type Substituent Effect Relative Reactivity
Isopropyl Isocyanate AliphaticElectron-donating (inductive), Sterically hinderedModerate
Ethyl Isocyanate AliphaticElectron-donating (inductive), Less hinderedModerate (Slightly higher than Isopropyl)
n-Butyl Isocyanate AliphaticElectron-donating (inductive), Less hinderedModerate (Slightly higher than Isopropyl)
Phenyl Isocyanate AromaticElectron-withdrawing (resonance/inductive)High

Contrasting Reactivity with Di-Isocyanates (e.g., Hexamethylene Diisocyanate, Methylene Diphenyl Diisocyanate)

The primary structural difference between isopropyl isocyanate and di-isocyanates is the number of isocyanate functional groups; monoisocyanates have one, while di-isocyanates have two. differencebetween.comsemanticscholar.org This allows di-isocyanates to act as cross-linking agents and form polymers, such as polyurethanes and polyureas, a capability that monoisocyanates lack. wikipedia.orgca.gov

In aromatic di-isocyanates like Methylene Diphenyl Diisocyanate (MDI), the reactivity of the two isocyanate groups can differ significantly due to steric hindrance and electronic effects from the aromatic rings. wikipedia.orggantrade.com For instance, in 2,4'-MDI, the two isocyanate groups display highly different reactivities. wikipedia.org Furthermore, after one isocyanate group in a di-isocyanate molecule reacts, the electronic nature of the newly formed group (e.g., a urethane) can influence the reactivity of the second isocyanate group, often causing it to decrease. poliuretanos.netgantrade.com

Compound Class Number of -NCO Groups Key Reactivity Feature
Isopropyl Isocyanate Monoisocyanate1Forms simple addition products.
Hexamethylene Diisocyanate (HDI) Aliphatic Di-isocyanate2Forms polymers; less reactive than aromatic di-isocyanates. pcimag.com
Methylene Diphenyl Diisocyanate (MDI) Aromatic Di-isocyanate2Forms polymers; highly reactive; reactivity of NCO groups can differ. wikipedia.orggantrade.com

Mechanistic Investigations of Isocyanate Transformations

The reactivity of isocyanates is of significant interest in organic synthesis and materials science. Understanding the mechanisms of their transformations is crucial for controlling reaction outcomes and designing novel synthetic routes. This section delves into the mechanistic details of isocyanate transformations, with a focus on deoxygenation pathways and computational studies of reaction energetics.

Deoxygenation Pathways and Intermediate Characterization

One of the pathways for the formation of isocyanates involves the deoxygenation of C-nitrosocarbonyl compounds. These highly reactive intermediates can be generated from the thermal decomposition of cycloadducts. For instance, the decomposition of a cycloadduct of 9,10-dimethylanthracene and a nitrosocarbonyl compound in the presence of a deoxygenating agent like triphenylphosphine yields the corresponding isocyanate, triphenylphosphine oxide, and 9,10-dimethylanthracene rsc.org.

The proposed mechanism suggests a slow dissociation of the cycloadduct to release the transient nitrosocarbonyl compound, which is then rapidly deoxygenated by the phosphine (B1218219) rsc.org. The reaction is believed to proceed through a transient intermediate, although its direct characterization is challenging due to its high reactivity.

While this deoxygenation pathway has been demonstrated for various aromatic and aliphatic nitrosocarbonyl precursors, the specific intermediates in the formation of isopropyl isocyanate via this route would conceptually involve the generation of the transient nitrosocarbonylmethane, which is then deoxygenated. The characterization of such fleeting intermediates often relies on trapping experiments and spectroscopic analysis in conjunction with computational modeling.

Below is a table summarizing the reactants and products in a typical deoxygenation reaction for the formation of an isocyanate.

Reactant/ProductRole in the Reaction
Cycloadduct of Nitrosocarbonyl CompoundPrecursor to the transient nitrosocarbonyl intermediate
TriphenylphosphineDeoxygenating agent
Isocyanate (e.g., Isopropyl isocyanate)Final product
Triphenylphosphine oxideByproduct of deoxygenation
Diene (e.g., 9,10-dimethylanthracene)Regenerated starting material

Computational Elucidation of Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the energetics and transition states of chemical reactions, providing insights that are often difficult to obtain experimentally. For isocyanate transformations, computational studies have been employed to elucidate reaction mechanisms, determine activation barriers, and identify stable intermediates.

For instance, in the study of urethane (B1682113) formation from the reaction of an isocyanate with an alcohol, computational methods have been used to explore the potential energy surface of the reaction. These studies have identified transition states and intermediates, such as allophanates, and calculated the corresponding reaction barriers mdpi.com. In the case of the reaction between phenyl isocyanate and 1-propanol, a six-centered transition state has been proposed, with a calculated reaction barrier of 62.6 kJ/mol in a THF model mdpi.com.

Furthermore, computational studies on the gas-phase reaction of isocyanic acid with the propargyl radical have utilized high-level quantum-chemical approaches to characterize the potential energy surface, identifying various transition states and intermediates and calculating their corresponding energy barriers nih.govresearchgate.net. These calculations are crucial for understanding the kinetics and mechanisms of such reactions.

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Energy Calculations: Using high-level theoretical methods to determine the relative energies of all species on the reaction pathway, thus providing the reaction energetics and activation barriers.

The table below illustrates the type of data that would be generated from a computational study of a chemical reaction.

SpeciesRelative Energy (kJ/mol)Number of Imaginary Frequencies
Reactants00
Intermediate 1-200
Transition State 1+501
Intermediate 2+100
Transition State 2+801
Products-500

This data allows for the construction of a reaction energy profile, providing a visual representation of the energy changes throughout the reaction and identifying the rate-determining step.

Applications of Isopropyl Isocyanate in Advanced Organic Synthesis

Reagent in the Synthesis of O-aryl N-isopropylcarbamates

A significant application of isopropyl isocyanate is its role as a key reagent in the synthesis of O-aryl N-isopropylcarbamates. These compounds are valuable intermediates in organic synthesis, particularly for the regioselective functionalization of aromatic rings.

The synthesis of O-aryl N-isopropylcarbamates is typically achieved through the reaction of a phenol (B47542) with isopropyl isocyanate. organic-chemistry.orgresearchgate.net This reaction is often catalyzed by a suitable base and proceeds with high efficiency. The resulting carbamate (B1207046) group is a powerful directed metalation group (DMG), facilitating subsequent ortho-lithiation of the aromatic ring. This directed ortho-metalation allows for the introduction of various electrophiles specifically at the position adjacent to the carbamate group, leading to the formation of highly substituted aromatic compounds with excellent regioselectivity. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of Salicylaldehydes via Directed ortho-Lithiation of O-aryl N-Isopropylcarbamates organic-chemistry.org

Phenol PrecursorO-Aryl N-Isopropylcarbamate IntermediateElectrophileFinal Salicylaldehyde ProductYield (%)
PhenolO-Phenyl N-isopropylcarbamateN,N-Dimethylformamide (DMF)Salicylaldehyde85
m-CresolO-(m-Tolyl) N-isopropylcarbamateN,N-Dimethylformamide (DMF)2-Hydroxy-6-methylbenzaldehyde91
p-ChlorophenolO-(p-Chlorophenyl) N-isopropylcarbamateN,N-Dimethylformamide (DMF)5-Chloro-2-hydroxybenzaldehyde88

This table illustrates the utility of O-aryl N-isopropylcarbamates, synthesized from phenols and isopropyl isocyanate, in the regioselective synthesis of salicylaldehydes through a directed ortho-lithiation/formylation sequence.

The research by Kauch and Hoppe demonstrates an efficient two-step synthesis of salicylaldehydes utilizing this methodology. organic-chemistry.org O-Aryl N-isopropylcarbamates, prepared from the corresponding phenols and isopropyl isocyanate, undergo in situ N-silylation followed by directed ortho-lithiation with sec-butyllithium. The resulting ortho-lithiated species is then trapped with an electrophile, such as N,N-dimethylformamide (DMF), to yield the desired ortho-substituted phenol. This method provides a significant advantage over classical formylation methods which often suffer from low yields and poor regioselectivity. organic-chemistry.org

Derivatization Reagent for Stereoisomeric Analysis of Secondary Alcohols

Isopropyl isocyanate is a valuable derivatizing agent for the stereoisomeric analysis of secondary alcohols. The separation and quantification of enantiomers or diastereomers of chiral alcohols are crucial in many fields, including pharmacology, natural product chemistry, and environmental analysis. The direct analysis of these stereoisomers by chromatographic techniques such as gas chromatography (GC) can be challenging due to their similar physical and chemical properties.

Derivatization with a chiral or achiral reagent can convert the stereoisomeric alcohols into diastereomeric derivatives, which possess different physical properties and can be separated on a standard achiral chromatographic column. Isopropyl isocyanate reacts with chiral secondary alcohols to form diastereomeric N-isopropylcarbamates. These derivatives often exhibit enhanced volatility and thermal stability, making them suitable for GC analysis. The differing spatial arrangements of the substituents in the diastereomers lead to distinct retention times, allowing for their separation and quantification.

Table 2: Hypothetical GC Separation of Diastereomeric N-Isopropylcarbamate Derivatives of a Chiral Secondary Alcohol

Stereoisomer of Secondary AlcoholDiastereomeric N-Isopropylcarbamate DerivativeRetention Time (min)
(R)-Alcohol(R)-Alcohol-N-isopropylcarbamate15.2
(S)-Alcohol(S)-Alcohol-N-isopropylcarbamate16.5

This table provides a hypothetical example of the gas chromatographic separation of diastereomeric N-isopropylcarbamate derivatives, illustrating how derivatization with isopropyl isocyanate can enable the resolution of stereoisomers.

The selection of the appropriate derivatization reagent is critical for achieving successful separation. While other isocyanates can also be used, the isopropyl group can provide a good balance of steric hindrance and volatility to the resulting carbamate derivatives, facilitating effective chromatographic resolution. The analysis is typically performed using GC coupled with mass spectrometry (GC-MS), which provides both the retention time for separation and the mass spectrum for structural confirmation of the derivatives.

Intermediate in the Preparation of Specialty Chemicals and Polymers

Isopropyl isocyanate serves as a crucial intermediate in the synthesis of a variety of specialty chemicals and polymers. Its monofunctional nature allows for precise control over chemical reactions and polymer architectures.

In the realm of specialty chemicals, isopropyl isocyanate is used to introduce the N-isopropylcarbamoyl moiety into molecules, which can impart specific biological or chemical properties. For instance, it is a building block in the synthesis of certain herbicides and pharmaceuticals.

In polymer chemistry, isopropyl isocyanate can be employed as a chain-capping or chain-terminating agent in polymerization reactions. In the production of polyurethanes, for example, the stoichiometry of diisocyanates and diols is critical for achieving a high molecular weight. The addition of a monofunctional isocyanate like isopropyl isocyanate at a specific point in the polymerization process can effectively terminate the growing polymer chains. This allows for precise control over the molecular weight and the molecular weight distribution of the final polymer, which in turn dictates its physical and mechanical properties.

Furthermore, isopropyl isocyanate can be used to modify the surface properties of materials. By reacting it with functional groups present on the surface of a polymer or an inorganic material, a layer of N-isopropylcarbamate groups can be introduced. This surface modification can alter properties such as hydrophobicity, biocompatibility, and adhesion.

Table 3: Role of Isopropyl Isocyanate in Polymer Modification

ApplicationFunction of Isopropyl IsocyanateResulting Property Change
Polyurethane SynthesisChain TerminatorControl of molecular weight
Surface ModificationGrafting AgentAltered surface energy and functionality

This table summarizes the key roles of isopropyl isocyanate as an intermediate in the preparation and modification of specialty polymers.

The use of isopropyl isocyanate as an intermediate highlights its importance in creating materials with tailored properties for specific applications, ranging from high-performance elastomers to functional coatings.

Biological and Pharmaceutical Research Applications of Isopropyl Isocyanate Derivatives

Precursor for Androgen Receptor Antagonists in Prostate Cancer Treatment

The androgen receptor (AR) plays a crucial role in the development and progression of prostate cancer (PCa). idrblab.orgmdpi.com AR signaling inhibitors (ARSIs) are a recognized approach for treating PCa. idrblab.orgmdpi.com While current approved AR antagonists primarily target the ligand binding domain (LBD) of the AR, the emergence of drug resistance due to mutations in the LBD and the expression of AR splice variants without the LBD presents a significant challenge. idrblab.orgmdpi.com

Research is being conducted to discover novel AR antagonists that can overcome these resistance mechanisms, including those targeting the DNA binding domain (DBD) or the N-terminal domain (NTD) of the AR. idrblab.orgwikipedia.org Isopropyl isocyanate has been investigated for its potential use in the synthesis of androgen receptor antagonists for prostate cancer treatment. benchchem.com While specific details on the synthesis of AR antagonists directly from isopropyl isocyanate were not extensively found, isocyanates, in general, are reactive intermediates that can be used to form carbamate (B1207046) linkages, a common structural motif in some pharmaceutical compounds, including certain AR antagonists or related structures explored in research. For instance, studies have explored various chemical scaffolds for AR antagonism. idrblab.orgwikipedia.orgnih.govuni.lu

Synthesis of Selective Dual Inhibitors of Mammalian Target of Rapamycin (B549165) (mTORC1 and mTORC2)

The mammalian target of rapamycin (mTOR) is a protein kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which play fundamental roles in regulating cell growth, proliferation, metabolism, and survival. acs.orgactasdermo.orgresearchgate.net The PI3K/Akt/mTOR pathway is critically involved in cancer, and inhibiting this pathway is a therapeutic strategy. nih.gov While rapamycin and its analogs (rapalogs) were the first known mTOR inhibitors, they primarily target mTORC1 allosterically. acs.orgkau.edu.sa ATP-competitive inhibitors that target the catalytic site of mTOR can inhibit both mTORC1 and mTORC2. kau.edu.sa Dual inhibitors of mTORC1 and mTORC2 are being developed to overcome limitations of single-node inhibitors and enhance therapeutic efficacy. actasdermo.orgnih.gov

Isopropyl isocyanate has been investigated for its potential use in the synthesis of selective dual inhibitors of mammalian target of rapamycin (mTORC1 and mTORC2). benchchem.com The versatility of isocyanates in chemical synthesis suggests their potential utility in constructing the complex molecular architectures of mTOR inhibitors. Research has identified and explored various dual mTORC1/mTORC2 inhibitors with diverse chemical structures. kau.edu.sawikipedia.orgwikipedia.orgabcam.comnih.govresearchgate.netnih.govuio.nofigshare.comgoogle.com For example, compounds like Torin-1 (PubChem CID: 49836027) and XL-388 (PubChem CID: 59604787) are known dual mTORC1/mTORC2 inhibitors that have been researched. wikipedia.orgwikipedia.org The synthesis of such inhibitors often involves multi-step organic reactions where isocyanates could potentially serve as key building blocks or reagents to introduce specific functional groups or form crucial linkages within the molecule.

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Isopropyl isocyanate serves as an important organic synthesis intermediate. myskinrecipes.comgoogle.com It is primarily used in the synthesis of various organic compounds, particularly in the production of agrochemicals and pharmaceuticals. myskinrecipes.com In the pharmaceutical industry, it is employed in the creation of active pharmaceutical ingredients (APIs) and other therapeutic agents. coremarketresearch.commyskinrecipes.com The increasing demand for innovative and effective drugs drives the pharmaceutical industry's expansion, thereby increasing the need for high-quality intermediates like isopropyl isocyanate. dataintelo.comcoremarketresearch.com

Isopropyl isocyanate's reactivity allows it to be used in the formation of carbamates, ureas, and other functional groups commonly found in pharmaceutical molecules. benchchem.com For instance, it can be synthesized through the reaction of isopropylamine (B41738) with bis(trichloromethyl)carbonate in an organic solvent, a method highlighted for its advantages in terms of raw material availability, safety, and yield compared to processes involving phosgene (B1210022). google.com Another synthetic route involves the thermal decomposition of isopropyl carbamoyl (B1232498) chloride. google.com Its role as a building block is critical in facilitating complex chemical reactions required for the synthesis of diverse APIs. dataintelo.commyskinrecipes.com

Agrochemical and Industrial Sector Applications of Isopropyl Isocyanate

Advanced Spectroscopic Analysis in Isopropyl Isocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and confirming the purity of organic compounds like Isopropyl Isocyanate. Both ¹H NMR and ¹³C NMR are commonly employed for its characterization. benchchem.com

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule. For Isopropyl Isocyanate, the spectrum would typically show signals corresponding to the methyl protons and the methine proton of the isopropyl group. The chemical shifts, splitting patterns, and integration of these signals allow for the confirmation of the isopropyl structure attached to the isocyanate group. Studies involving reactions of isopropyl isocyanate often utilize ¹H NMR to monitor reaction progress and characterize products by observing changes in signal positions and intensities. mdpi.comchemrxiv.org For instance, the characteristic signals of the isopropyl group can be tracked during reactions to understand consumption of the starting material or formation of new species. chemrxiv.org PubChem provides access to 1D ¹H NMR spectra for Isopropyl Isocyanate, often acquired using instruments like the Varian A-60. nih.govnih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of Isopropyl Isocyanate would exhibit distinct signals for the methyl carbons, the methine carbon, and the carbon atom of the isocyanate group (-N=C=O). The chemical shift of the isocyanate carbon is particularly characteristic and helps confirm the presence of this functional group. mdpi.com Analysis of ¹³C NMR data, sometimes in conjunction with 2D NMR techniques like HSQC and COSY, further aids in unambiguously assigning carbon signals and confirming connectivity within the molecule. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Isopropyl Isocyanate, the most prominent feature in the FTIR spectrum is the strong absorption band associated with the asymmetric stretching vibration of the isocyanate group (-N=C=O). benchchem.comundip.ac.idupi.edu This band typically appears in the region of 2230-2276 cm⁻¹. undip.ac.idupi.edu The presence and intensity of this peak serve as a key indicator for the presence of the isocyanate functional group. benchchem.comundip.ac.id

In addition to the isocyanate peak, the FTIR spectrum of Isopropyl Isocyanate would also show characteristic bands corresponding to the C-H stretching vibrations of the isopropyl group, typically in the region of 2900-3000 cm⁻¹. undip.ac.idresearchgate.net Other functional group vibrations, such as C=O stretches if hydrolysis or reaction products like carbamates or ureas are present, might also be observed, although the primary focus for identifying the starting material is the isocyanate band. undip.ac.idresearchgate.netresearchgate.net FTIR analysis is a rapid and effective method for verifying the presence of the isocyanate group and can be used to monitor reactions by observing the disappearance of the -N=C=O peak as the reaction progresses. benchchem.com

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of Isopropyl Isocyanate, identifying impurities, and quantifying its concentration in various samples.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and effective technique for the analysis of volatile organic compounds like Isopropyl Isocyanate. benchchem.comsemanticscholar.orgresearchgate.netresearchgate.net GC-FID separates components of a mixture based on their volatility and interaction with a stationary phase within a heated column. The FID detector is sensitive to organic compounds, making it suitable for detecting and quantifying Isopropyl Isocyanate and potential organic impurities.

GC-FID is utilized to confirm the purity of synthesized or commercially obtained Isopropyl Isocyanate. benchchem.com By separating the sample into its individual components, the chromatogram shows peaks corresponding to each compound. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. scielo.br The percentage purity can be determined by comparing the peak area of Isopropyl Isocyanate to the total area of all peaks in the chromatogram.

Theoretical and Computational Chemistry Studies of Isopropyl Isocyanate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools used to investigate the electronic structure and energetic profiles of molecules like isopropyl isocyanate. These methods allow for the determination of molecular geometries, charge distributions, and relative energies of different conformers or states. Studies on isocyanates often employ ab initio methods and Density Functional Theory (DFT) to explore these properties. researchgate.netacs.org

For instance, quantum chemical calculations, including DFT (BP86) and ab initio methods, have been utilized to study the structure and bonding in parent hydrides related to isopropyl isocyanate. researchgate.net These calculations provide valuable information about the fundamental electronic nature of the isocyanate functional group and its interaction with the isopropyl moiety.

While specific detailed data on the electronic structure and energetics solely for isolated isopropyl isocyanate from quantum chemical calculations were not extensively found in the search results, the application of these methods to isocyanate systems in general is well-established. These studies often involve determining the most stable molecular geometries, analyzing vibrational frequencies, and calculating energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

DFT is a widely used computational method for analyzing reaction mechanisms involving isocyanates due to its balance of accuracy and computational efficiency. researchgate.netriken.jp DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energies and reaction pathways. mdpi.comchemrxiv.orgnih.govresearchgate.net

Studies employing DFT have investigated various reactions involving isocyanates. For example, DFT has been used to study the mechanism of carbamoylation of nucleobases by aryl isocyanates, analyzing possible reaction pathways. researchgate.net The reaction between isocyanates and alcohols, a key reaction in polyurethane synthesis, has also been extensively investigated using computational chemistry approaches, including DFT. researchgate.netresearchgate.netkuleuven.be These studies have explored the catalytic mechanisms of various compounds, such as organotin catalysts, in urethane (B1682113) formation. researchgate.net

DFT calculations have also been applied to study the hydroboration of isocyanates catalyzed by cyclic carbodiphosphoranes, providing support for proposed mechanisms involving catalyst activation and subsequent bond formation. chemrxiv.org Furthermore, theoretical kinetic studies using DFT and high-level quantum chemical methods have been performed on reactions of isocyanic acid (a related compound) to elucidate reaction mechanisms and kinetics, including addition and abstraction reactions and the decomposition of intermediate species. nih.govresearchgate.netacs.org

These computational studies often involve calculating the energies of reactants, products, intermediates, and transition states along a reaction pathway. The energy differences provide insights into the feasibility and kinetics of different reaction channels.

Representative Computational Findings in Isocyanate Reactions:

While specific data for isopropyl isocyanate reaction mechanisms were not detailed, studies on related isocyanates provide illustrative examples of DFT applications.

Reaction TypeIsocyanate Substrate (Example)Computational Method Used (Example)Key Findings (Illustrative)Source
Carbamoylation of NucleobasesAryl isocyanatesHigh-level DFTAnalysis of multiple possible pathways for adduct formation. researchgate.net
Urethane Formation (Alcoholysis)Aliphatic/Aryl isocyanatesDFT (e.g., B3LYP)Investigation of catalytic mechanisms (e.g., organotin catalysts), identification of transition states, multimolecular alcohol involvement. researchgate.netkuleuven.be
HydroborationAlkyl isocyanates (e.g., Methyl isocyanate)DFTSupport for catalyst activation mechanism, hydride transfer, and B-N bond formation. chemrxiv.org
Reaction with RadicalsIsocyanic acid (HNCO)DFT (B3LYP) + high-level methodsCharacterization of potential energy surfaces, identification of addition/abstraction pathways, kinetic analysis. nih.govresearchgate.netacs.org

These examples highlight how DFT is used to gain a detailed understanding of the elementary steps involved in isocyanate reactions, including the identification of intermediates and transition states and the determination of associated energy barriers.

Emerging Research Areas and Future Perspectives for Isopropyl Isocyanate

Development of Sustainable and Catalytic Synthesis Pathways

The synthesis of isocyanates, including isopropyl isocyanate, traditionally involves hazardous reagents like phosgene (B1210022), raising environmental and safety concerns. nih.govresearchgate.net Consequently, there is a significant research focus on developing more sustainable and environmentally friendly synthesis pathways. This includes exploring catalyst-free methods and utilizing more benign starting materials. acs.orgresearchgate.net

Recent research highlights the development of catalyst-free methods for the hydrophosphinylation of isocyanates, including isopropyl isocyanate, under low-solvent conditions. One study demonstrated a catalyst-free methodology using secondary phosphine (B1218219) oxides, achieving high conversions with various alkyl isocyanates at mild temperatures. acs.org This approach aligns with green chemistry principles by avoiding toxic solvents and additional stoichiometric reagents. acs.org

Another promising area is the synthesis of isocyanates from carbamates through thermal cracking, offering a non-phosgene route. Research has investigated the use of catalysts like montmorillonite (B579905) K-10 for the decomposition of carbamates to obtain isocyanates, showing effectiveness for monoisocyanates with electron-withdrawing groups. researchgate.net While thermolysis with isopropyl-carbamate showed potential, achieving a moderate yield, further research is needed to optimize these non-phosgene methods for isopropyl isocyanate specifically. researchgate.net

Metal-organic frameworks (MOFs) are also being explored as potential catalysts for isocyanate transformations, such as hydroboration. Modified MOF frameworks have shown high efficiency and selectivity in catalyzing the partial reduction of isocyanates, including isopropyl isocyanate, into N-borylated formamides. rsc.org Studies optimizing these reactions using isopropyl isocyanate as a model substrate have demonstrated promising yields under mild conditions. rsc.org

These advancements in sustainable and catalytic synthesis pathways aim to address the environmental impact of traditional methods and pave the way for greener production of isopropyl isocyanate.

Exploration of Novel Reactivity and Transformation Pathways

The unique reactivity of the isocyanate group (-N=C=O) makes isopropyl isocyanate a versatile building block in organic synthesis. Research continues to explore novel reactions and transformations involving this compound to access a wider range of chemical structures. dataintelo.comacs.org

Studies on the reaction of isocyanates with various nucleophiles, such as water, alcohols, and amines, are fundamental to understanding their transformation pathways. High-level computational studies are being conducted to characterize the reaction mechanisms of isocyanates with molecules like water, providing insights into the formation of carbamates and imidic acids. chemrxiv.org This fundamental understanding can guide the development of new reactions.

Isopropyl isocyanate has been utilized in multi-component reactions to synthesize complex heterocyclic compounds. While some reactions involving alkyl isocyanates like isopropyl isocyanate may present challenges, ongoing research is focused on optimizing conditions and exploring new catalytic systems to facilitate these transformations. For instance, visible-light promoted three-component tandem reactions have been investigated for the synthesis of difluoromethylated oxazolidin-2-imines using isocyanates, although alkyl isocyanates were noted as less suitable in one study. rsc.org This highlights the ongoing effort to define the scope and limitations of isopropyl isocyanate in novel reaction cascades.

The exploration of cascade reactions involving nitrogen-substituted isocyanates, a class related to C-substituted isocyanates like isopropyl isocyanate, is also revealing new avenues in heterocyclic chemistry. rsc.org While focusing on N-isocyanates, this research contributes to the broader understanding of isocyanate reactivity and potential for complex molecule synthesis. rsc.org

Expansion into New Bioactive Molecule Design

Isopropyl isocyanate's ability to react with various functional groups makes it a valuable intermediate in the design and synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. dataintelo.comnih.gov Research is expanding its application in creating novel compounds with potential biological activities.

Isocyanates are key building blocks in the synthesis of urea (B33335) derivatives, a structural motif found in many biologically active compounds. nih.gov Novel series of benzimidazole (B57391) urea derivatives with potential antidiabetic and antioxidant activities have been synthesized using isocyanates as reactants. nih.gov This demonstrates the utility of isocyanates in constructing complex molecular scaffolds relevant to medicinal chemistry.

The isocyanate group can be used to append chemical tags onto drug-like small molecules, a strategy employed in target identification studies in drug discovery. acs.org This involves the reaction of the electrophilic isocyanate group with nucleophilic sites on the small molecule, forming stable linkages like ureas or carbamates. acs.org This approach, inspired by isocyanate-based microarrays, showcases the potential of isopropyl isocyanate in creating libraries of modified compounds for biological screening.

The pharmaceutical and agrochemical industries are significant drivers for the demand of isopropyl isocyanate, indicating its established and growing role in the synthesis of active ingredients and other essential compounds in these sectors. dataintelo.comcoremarketresearch.com

Advancements in Analytical and Characterization Methodologies

Accurate analysis and characterization of isopropyl isocyanate are crucial for quality control, process monitoring, and research. Advancements in analytical techniques are enhancing the ability to detect, quantify, and structuralize isopropyl isocyanate and its reaction products.

Various analytical methods are employed for the analysis of isocyanates, including techniques like liquid chromatography-mass spectrometry (LC/MS) and methods based on derivatization followed by detection. researchgate.net While some methods are established for diisocyanates and their oligomers, research continues to refine these techniques for monoisocyanates like isopropyl isocyanate, addressing challenges related to sensitivity, specificity, and the analysis of complex reaction mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are standard techniques used for the characterization of polymers derived from isocyanates, providing information on molecular weight and structure. mdpi.com Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are employed to study the thermal stability of isocyanate-based materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing isopropyl cyanate in laboratory settings?

  • This compound is typically synthesized via nucleophilic substitution reactions between isopropyl halides and cyanate salts (e.g., potassium cyanate). Purification involves fractional distillation or recrystallization, with purity confirmed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize side products like isocyanate formation .

Q. How can researchers confirm the purity and structure of this compound post-synthesis?

  • Analytical techniques include:

  • NMR spectroscopy : To identify functional groups and confirm molecular structure.
  • Infrared (IR) spectroscopy : To detect characteristic C≡N and C-O stretching vibrations (~2150 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • Mass spectrometry (MS) : For molecular weight verification.
    Cross-referencing spectral data with computational models (e.g., density functional theory) enhances accuracy .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • High-performance liquid chromatography (HPLC) or GC coupled with mass spectrometry (GC-MS) are preferred. Calibration curves using internal standards (e.g., deuterated analogs) improve precision. For trace analysis, derivatization with fluorescent tags or electrochemical detection may enhance sensitivity .

Q. How do solvent choices impact the reactivity of this compound in nucleophilic reactions?

  • Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states in SN2 mechanisms, enhancing reaction rates. Solvent dielectric constants influence reaction kinetics; lower polarity solvents may favor elimination over substitution. Solvent effects should be empirically tested and validated against computational predictions .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the thermal stability of this compound?

  • Use response surface methodology (RSM) to optimize variables such as temperature, pH, and storage duration. Design experiments with a central composite model to analyze nonlinear interactions. Replicate trials to assess reproducibility, and apply ANOVA to identify statistically significant degradation pathways .

Q. How can contradictions in spectroscopic data for this compound (e.g., rotational transitions) be resolved?

  • Compare experimental rotational spectra (e.g., millimeter-wave data) with quantum mechanical calculations (e.g., ERHAM program for internal rotation splitting). Cross-validate findings using isotopic labeling (e.g., ¹³C or ¹⁵N substitution) to resolve ambiguities in vibrational-rotational coupling .

Q. What strategies optimize reaction conditions for this compound synthesis using design of experiments (DOE)?

  • Implement a factorial design to test variables like reagent stoichiometry, solvent, and catalyst loading. Use multivariate analysis (e.g., principal component analysis) to identify dominant factors. For kinetic studies, employ stopped-flow techniques to monitor intermediate formation in real time .

Q. How can researchers assess this compound’s role in toxicity studies using computational models?

  • Apply quantitative structure-activity relationship (QSAR) models to predict toxicity based on electrophilicity or steric parameters. Validate predictions with in vitro assays (e.g., cytotoxicity in human cell lines). Cross-reference results with databases like PubChem to identify structural analogs with known toxicological profiles .

Methodological Guidance

  • Data Interpretation : Use tools like Design-Expert for RSM analysis to visualize interactions between variables (e.g., 3D surface plots) .
  • Replicability : Document synthesis protocols in line with IUPAC guidelines, ensuring raw data (e.g., NMR spectra) are archived for peer review .
  • Literature Review : Prioritize peer-reviewed journals over commercial databases. Use SciFinder or Web of Science to locate spectral data and synthetic protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.